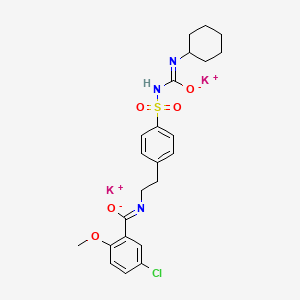

Glibenclamide potassium salt

描述

Glibenclamide potassium salt is a derivative of glibenclamide, a second-generation sulfonylurea used primarily as an oral hypoglycemic agent for the treatment of type 2 diabetes mellitus. This compound is known for its ability to promote insulin release by inhibiting ATP-sensitive potassium channels in pancreatic beta cells .

准备方法

合成路线和反应条件

格列本脲钾盐可以通过格列本脲与钾离子在受控条件下结晶而合成。该过程包括将格列本脲溶解在合适的溶剂中,然后向溶液中加入钾盐,例如氯化钾。 然后将混合物置于结晶条件下,以获得所需的钾盐形式 .

工业生产方法

在工业环境中,格列本脲钾盐的生产涉及大规模结晶过程。优化条件以确保最终产品的高产率和纯度。 先进的结晶技术和设备的使用有助于实现化合物的稳定性和质量的一致性 .

化学反应分析

Solubility and Hydration-Dependent Reactivity

Glibenclamide potassium salt exists in anhydrous (form I) and hydrate (form II) polymorphs, with significant differences in solubility:

-

77-fold higher solubility in water compared to pure glibenclamide .

-

33-fold higher solubility in phosphate buffer (pH 7) than other glibenclamide salts .

| Property | Form I (Anhydrous) | Form II (Hydrate) |

|---|---|---|

| Solubility in H₂O | 77× pure GBA | 77× pure GBA |

| Solubility in pH 7 | 33× pure GBA | 33× pure GBA |

| Hydration stability | Reversible sorption | Transforms to I |

Dynamic vapor sorption (DVS) studies confirm reversible water sorption for most salts, except GBA-K form II, which irreversibly converts to form I after desorption . This hydration-dependent phase transition impacts dissolution kinetics in aqueous environments.

Ion Exchange and Channel Interactions

The potassium ions in the salt mediate interactions with ATP-sensitive potassium (KATP) channels:

-

Inhibition of KATP channels : Blocks SUR1-Kir6.2 subunits in pancreatic β-cells, depolarizing membranes and stimulating insulin secretion .

-

Modulation of cardiac ion channels : At 100 μM, inhibits swelling-activated Cl⁻ currents (IC₅₀ ≈ 65 μM) and Ca²⁺-activated Cl⁻ currents (IC₅₀ ≈ 60 μM) in atrial myocytes .

| Target Channel | Effect | IC₅₀ (μM) | Voltage Dependence |

|---|---|---|---|

| Cardiac KATP | Inhibition of K⁺ efflux | ~10 | Yes |

| Swelling-activated Cl⁻ | 50% block at +50 mV/−100 mV | 61.5/69.9 | No |

These effects are linked to its role in attenuating ischemia-induced extracellular K⁺ accumulation (reducing [K⁺]₀ from 13.3 mM to 9.2 mM) .

Redox and Mitochondrial Interactions

At micromolar concentrations, this compound disrupts mitochondrial bioenergetics:

-

ATP depletion : Reduces ATP levels in renal proximal tubules by 40% at 50 μM via mitochondrial uncoupling .

-

ROS modulation : Inhibits β-adrenergic receptor-induced ROS generation at 30 min (IC₅₀ ≈ 30 μM) .

| Parameter | Effect | Concentration |

|---|---|---|

| Mitochondrial O₂ consumption | ↓ State 3 respiration by 30% | 50 μM |

| Intracellular K⁺ | Blocks ISO-induced efflux | 100 μM |

pH-Dependent Stability

The salt demonstrates pH-sensitive stability:

-

Degradation in acidic conditions : Cleavage of sulfonylurea linkage, forming 5-chloro-2-methoxybenzoic acid and cyclohexylurea derivatives.

-

Stability in neutral/basic media : Retains structural integrity in phosphate buffer (pH 7) .

Enzymatic Interactions

-

cAMP/PKA pathway inhibition : Suppresses ISO-induced cAMP accumulation by enhancing cardiac phosphodiesterase (cPDE) activity, reducing PKA-mediated KATP channel phosphorylation .

-

Xanthine oxidase interaction : Blocks KCl-induced hydroxyl radical (·OH) generation via allopurinol-sensitive pathways .

Comparative Reactivity with Other Salts

| Property | GBA-K | GBA-Na |

|---|---|---|

| Solubility (H₂O) | 77× GBA | 22× GBA |

| Hydrate stability | Form II → Form I | Stable hydrate |

| Bioavailability | Higher | Moderate |

This compound’s reactivity is defined by its dual role as a K⁺ donor and a sulfonylurea pharmacophore, enabling interactions with ion channels, mitochondrial complexes, and redox systems. Its polymorphic forms and hydration-dependent behavior further tailor its pharmacological and physicochemical profile.

科学研究应用

Management of Type 2 Diabetes Mellitus

Glibenclamide is primarily prescribed for patients with type 2 diabetes who require additional glycemic control beyond diet and exercise. It effectively lowers blood glucose levels and is often used in combination with other antidiabetic agents.

Neuroprotective Effects

Recent studies have highlighted glibenclamide's potential neuroprotective properties. It has been shown to reduce neuroinflammation and improve behavioral outcomes following central nervous system injuries. This protective role is attributed to its ability to inhibit K_ATP channels, which can mitigate cell death and cerebral edema during inflammatory responses .

Anti-inflammatory Properties

Glibenclamide exhibits significant anti-inflammatory effects by inhibiting caspase-1 activation and interleukin secretion in macrophages. This suggests potential applications in treating inflammatory conditions beyond diabetes.

Cardiovascular Applications

Research indicates that glibenclamide may play a role in managing cardiovascular conditions by regulating vascular tone through its effects on K_ATP channels in vascular smooth muscle cells. This regulation is particularly relevant during shock states and systemic inflammation .

Renal Protection

Studies have shown that glibenclamide may protect renal proximal tubular cells from damage due to its action on mitochondrial energy metabolism. However, caution is advised as high concentrations can lead to ATP depletion and cellular injury .

Case Study 1: Severe Hypoglycemia

A case report documented a 77-year-old male patient who experienced severe hypoglycemia after long-term use of glibenclamide for type 2 diabetes management. The patient presented with blood glucose levels dropping to 50 mg/dl, necessitating immediate intervention with intravenous dextrose . This case emphasizes the need for careful monitoring of glucose levels in patients on glibenclamide, particularly those with renal impairments.

Case Study 2: Refractory Hyperkalemia

Another study explored glibenclamide's efficacy in treating refractory hyperkalemia associated with long-term heparin use. The administration of glibenclamide successfully managed elevated potassium levels, demonstrating its potential utility in nephrology .

作用机制

格列本脲钾盐通过与胰岛β细胞中的ATP敏感性钾通道结合并抑制其发挥作用。这种抑制导致细胞膜去极化,打开电压依赖性钙通道,导致细胞内钙水平升高。 升高的钙水平触发β细胞释放胰岛素 .

相似化合物的比较

类似化合物

- 格列本脲钠盐

- 格列本脲铵盐

- 其他磺酰脲类药物,例如格列吡嗪和格列美脲

独特性

格列本脲钾盐的独特之处在于与其他格列本脲盐相比,其具有更高的溶解度。这种更高的溶解度提高了其生物利用度和在临床应用中的有效性。 此外,钾盐形式表现出不同的多晶型形式,这会影响其在药物制剂中的稳定性和性能 .

生物活性

Glibenclamide potassium salt, also known as glyburide, is an oral hypoglycemic agent belonging to the sulfonylurea class. It is primarily used in the management of type 2 diabetes mellitus. This article explores its biological activity, focusing on its mechanisms of action, anti-inflammatory properties, and clinical implications based on diverse research findings.

Glibenclamide functions primarily by inhibiting ATP-sensitive potassium (KATP) channels located in pancreatic beta cells. This inhibition leads to depolarization of the cell membrane, resulting in increased calcium influx and subsequent insulin secretion. The KATP channels are composed of two main subunits: the Kir6.x subunit and the sulfonylurea receptor (Sur). Different isoforms of these subunits are expressed in various tissues, influencing glibenclamide's effects beyond glucose metabolism.

- KATP Channel Composition :

- Kir6.1/Kir6.2 : Pore-forming subunits.

- Sur1/Sur2A/Sur2B : Regulatory subunits found in pancreatic, cardiac, and smooth muscle tissues.

This mechanism is crucial for its hypoglycemic effect, but glibenclamide also exhibits significant anti-inflammatory properties through modulation of KATP channels in immune cells.

Anti-Inflammatory Effects

Recent studies have highlighted glibenclamide's role in reducing inflammation across various disease models. It has been shown to inhibit the NLRP3 inflammasome pathway, which is pivotal in inflammatory responses. The following table summarizes key findings from studies investigating glibenclamide's anti-inflammatory effects:

| Study Model | Effects Observed |

|---|---|

| Bronchopulmonary dysplasia (mice) | Decreased IL-1β levels, neutrophils, and macrophages |

| Allergic asthma (mice) | Reduced airway hyperresponsiveness and Th2 cytokines |

| Severe acute pancreatitis (mice) | Lowered serum levels of IL-6, IL-1β, lipase, and amylase |

| Cystitis (rats) | Decreased bladder mucosa edema and neutrophil infiltration |

Glibenclamide's anti-inflammatory action is attributed to its ability to inhibit calcium transients induced by P2X7 receptor activation on monocytes. This receptor activation typically results from ATP release during cellular injury, leading to inflammatory responses.

Case Studies and Clinical Implications

Clinical studies have demonstrated the efficacy of glibenclamide in managing blood glucose levels while also providing protective effects against inflammation-related injuries. For instance:

- Renal Ischemia/Reperfusion Injury : In a rat model, glibenclamide significantly reduced renal injury markers following ischemia/reperfusion events. The protective mechanism was linked to KATP channel blockade, which mitigated oxidative stress and inflammation during renal injury .

- Diabetes Management : A comprehensive review of diabetes management strategies highlighted how glibenclamide remains a cornerstone treatment for type 2 diabetes due to its dual role in glycemic control and anti-inflammatory effects that may benefit cardiovascular health .

- Inflammatory Diseases : In patients with chronic inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease, glibenclamide has shown potential benefits beyond glycemic control by reducing systemic inflammation markers .

常见问题

Q. How does the polymorphism of glibenclamide potassium salt (GBA-K) influence experimental reproducibility in solubility and stability studies?

Level: Advanced

Methodological Answer:

GBA-K exhibits anhydrous (form I) and hydrated (form II) polymorphs, which differ in crystal structure and hydration stability . To ensure reproducibility:

- Characterization: Use X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to confirm the polymorphic form. Hydration stability should be assessed via dynamic vapor sorption (DVS) under controlled humidity.

- Solubility Testing: Conduct equilibrium solubility studies in biorelevant media (e.g., simulated intestinal fluid) at 37°C, noting that hydrated forms may exhibit lower solubility due to lattice energy differences.

- Storage: Store GBA-K in desiccated conditions to prevent unintended phase transitions.

Q. What methodological considerations are critical when assessing glibenclamide’s blood-brain barrier (BBB) penetration in neurological studies?

Level: Advanced

Methodological Answer:

Glibenclamide’s limited BBB penetration (<20 nM in CSF despite high plasma concentrations) requires sensitive quantification methods :

- Analytical Technique: Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with pseudo-selected reaction monitoring (pSRM) for detection limits of 10 ng/mL.

- In Vivo Models: Use transgenic mice (e.g., nV59M mutants) to study neuronal-specific effects. Subcutaneous pellet implantation in rats mimics chronic dosing but may require CSF/brain tissue microdialysis for real-time monitoring.

- Controls: Include P-glycoprotein inhibitors (e.g., elacridar) to evaluate efflux transporter involvement, though evidence suggests minimal impact on GBA-K CNS uptake .

Q. How can researchers resolve contradictions in glibenclamide’s efficacy across sepsis models?

Level: Advanced

Methodological Answer:

Glibenclamide failed to improve sepsis outcomes in rat CLP models, unlike tetraethylammonium (TEA), due to differential potassium channel targeting :

- Channel Specificity: Design experiments to distinguish ATP-sensitive (KATP) vs. TEA-sensitive voltage-gated channels. Use patch-clamp electrophysiology on isolated immune cells (e.g., macrophages) to quantify channel inhibition.

- Biomarker Profiling: Measure NOS-2 expression, pro-inflammatory cytokines (TNF-α, IL-1β), and hemodynamic responses (e.g., phenylephrine sensitivity) to differentiate mechanistic pathways.

- Dose Optimization: Suprapharmacological doses (e.g., 500 nM) may paradoxically exacerbate mortality; perform dose-response curves with mortality as a primary endpoint .

Q. What experimental strategies mitigate batch-to-batch variability in this compound for cell-based assays?

Level: Basic

Methodological Answer:

Variability arises from differences in salt content, hydration, and impurities:

- Quality Control (QC): Request batch-specific certificates of analysis (CoA) with HPLC purity (>95%) and Karl Fischer water content (<0.5%). For sensitive assays (e.g., insulin secretion), validate solubility in DMSO/vehicle via dynamic light scattering (DLS) .

- Normalization: Use peptide content analysis (via UV-spectroscopy) to adjust concentrations across batches.

- Storage: Lyophilize aliquots at -80°C to prevent hydrate formation.

Q. Why does glibenclamide exhibit conflicting effects on mitochondrial function in ischemia-reperfusion (IR) injury models?

Level: Advanced

Methodological Answer:

Glibenclamide’s inhibition of mitochondrial KATP channels may counteract ischemic preconditioning, but dose-dependent toxicity complicates interpretation :

- Mitochondrial Assays: Use isolated renal tubular mitochondria to measure oxygen consumption (Clark electrode) and membrane potential (JC-1 dye) under varying glibenclamide concentrations (1–100 μM).

- In Vivo Correlation: Pair cellular data with in vivo IR models (e.g., renal artery clamping) to assess functional outcomes (serum creatinine, lactate).

- Alternative Inhibitors: Compare with 5-hydroxydecanoate (5-HD), a selective mitoKATP blocker, to isolate channel-specific effects .

Q. How should researchers design dose-response studies for glibenclamide’s inhibition of voltage-dependent potassium currents?

Level: Basic

Methodological Answer:

Glibenclamide inhibits human atrial Kv currents with IC50 ~76 μM :

- Electrophysiology: Use step depolarization protocols (-70 mV to +20 mV) in patch-clamped atrial myocytes. Measure peak and late currents to distinguish transient vs. sustained effects.

- Data Analysis: Fit inhibition curves with Hill equation; report charge area reduction for total outward current.

- Controls: Include 4-aminopyridine (500 μM) to isolate Kv-specific components from KATP currents.

Q. What are the implications of glibenclamide-induced cholestasis in neonatal diabetes research?

Level: Advanced

Methodological Answer:

Glibenclamide inhibits the bile salt export pump (BSEP), posing risks in pediatric models :

- Biomarkers: Monitor serum bile acids (e.g., taurocholate), bilirubin, and liver enzymes (ALT, AST) in neonatal rodent models.

- Genetic Screening: Confirm Kir6.2 (KCNJ11) mutations via Sanger sequencing before initiating sulfonylurea therapy.

- Alternative Models: Use zebrafish larvae for high-throughput hepatotoxicity screening, as their BSEP orthologs are conserved .

属性

IUPAC Name |

dipotassium;5-chloro-N-[2-[4-[(N-cyclohexyl-C-oxidocarbonimidoyl)sulfamoyl]phenyl]ethyl]-2-methoxybenzenecarboximidate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O5S.2K/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18;;/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYVRWNXZNHAWAH-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=NCCC2=CC=C(C=C2)S(=O)(=O)NC(=NC3CCCCC3)[O-])[O-].[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClK2N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。